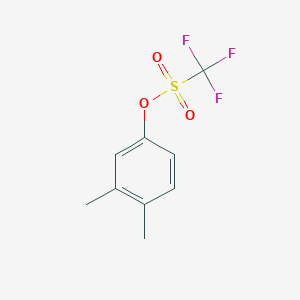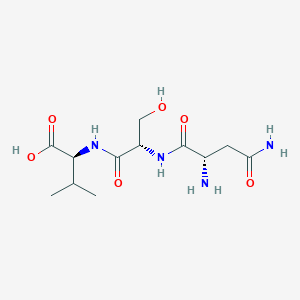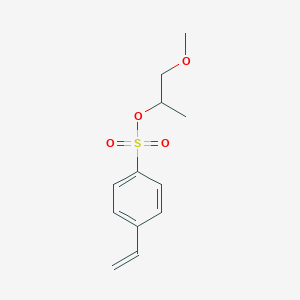
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₂H₁₆O₄S It is a derivative of benzenesulfonic acid and is characterized by the presence of a methoxypropan-2-yl group and an ethenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate typically involves the reaction of 4-ethenylbenzenesulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Epoxides or diols.
Reduction Reactions: Ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the ethenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxypropan-2-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of an ethenyl group.
1-Methoxypropan-2-yl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of an ethenyl group.
1-Methoxypropan-2-yl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of an ethenyl group.
Uniqueness
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
215957-92-9 |
|---|---|
Molekularformel |
C12H16O4S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
1-methoxypropan-2-yl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-4-11-5-7-12(8-6-11)17(13,14)16-10(2)9-15-3/h4-8,10H,1,9H2,2-3H3 |
InChI-Schlüssel |
CWMVRLKROLWNAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)OS(=O)(=O)C1=CC=C(C=C1)C=C |
Verwandte CAS-Nummern |
215958-19-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





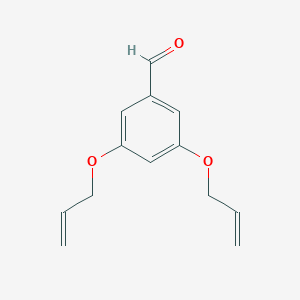
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)

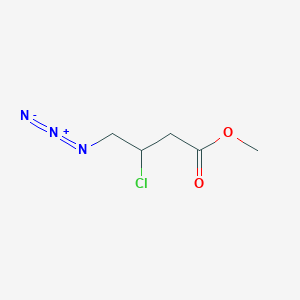

![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)


